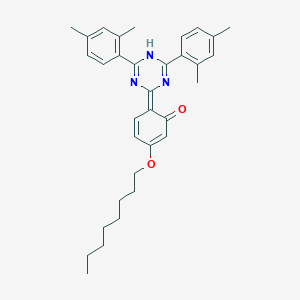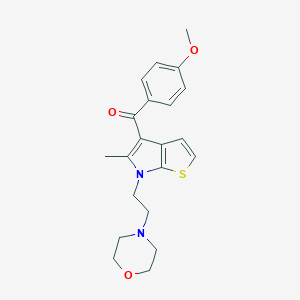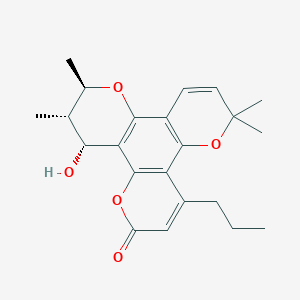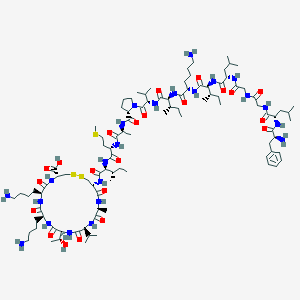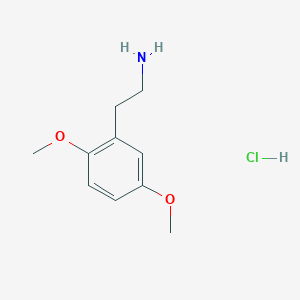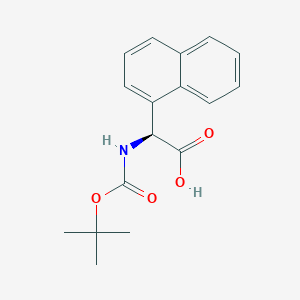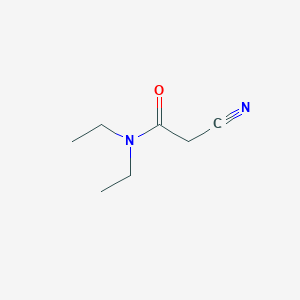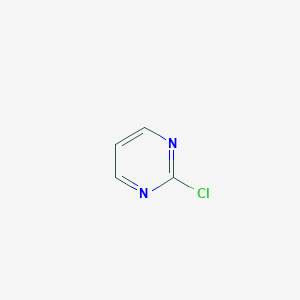![molecular formula C11H20N2O2 B141963 Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 152513-88-7](/img/structure/B141963.png)
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3, (H,13,14)/t8-/m1/s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a solid substance . Its molecular weight is 212.29 . The boiling point is 329.0±31.0 C at 760 mmHg .Scientific Research Applications
In a related patent, there is a mention of a method for synthesizing a similar compound, “(7S) -5-azaspiro [2.4] heptane-7”, where t-butoxycarbonyl (Boc) is used as an amino protecting reagent . This suggests that “Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” might be used in the synthesis of other compounds, possibly in the field of organic chemistry.
Safety And Hazards
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565624 |
Source


|
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
CAS RN |
152513-88-7 |
Source


|
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

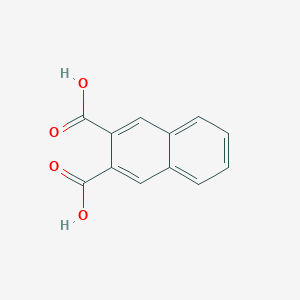
![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)
